2-Morpholino-2-phenylacetic acid hydrochloride

Description

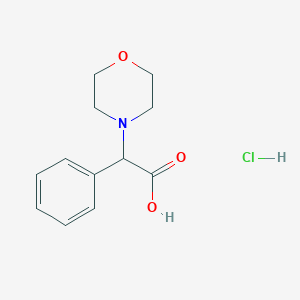

Chemical Identity: 2-Morpholino-2-phenylacetic acid hydrochloride (CAS 91641-50-8) is an organic compound with the molecular formula C₁₂H₁₆ClNO₃ and a molecular weight of 257.71 g/mol . It consists of a phenyl ring attached to a morpholine-substituted acetic acid backbone, with a hydrochloride salt enhancing its stability and solubility.

Properties

IUPAC Name |

2-morpholin-4-yl-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13;/h1-5,11H,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOURXHYILTZGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849420 | |

| Record name | (Morpholin-4-yl)(phenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91641-50-8 | |

| Record name | (Morpholin-4-yl)(phenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Route

One common approach is the SN2-type reaction between morpholine and a halogenated phenylacetophenone derivative, such as bromoacetophenone. This reaction proceeds as follows:

- Step 1: Synthesis of bromoacetophenone or bromo-substituted phenylacetic acid derivative.

- Step 2: Reaction of the bromo derivative with morpholine under controlled conditions to substitute the bromine atom with the morpholino group.

- Step 3: Isolation and purification of the morpholino-substituted phenylacetic acid.

- Step 4: Acidification with hydrochloric acid to obtain the hydrochloride salt.

This method benefits from straightforward reaction conditions and relatively high yields. For example, a related compound was synthesized by nucleophilic substitution of morpholine with bromo-acetophenone, followed by reduction and purification steps, yielding high purity products suitable for further use.

Willgerodt-Kindler Rearrangement-Based Synthesis

Another approach involves the Willgerodt-Kindler rearrangement, which converts acetophenone derivatives into phenylacetic acid derivatives. In this context:

- Acetophenone or substituted acetophenones react with sulfur and morpholine under heating.

- This rearrangement yields morpholino-substituted phenylacetic acid derivatives.

- The crude product is then purified and acidified to form the hydrochloride salt.

This method is particularly useful for preparing morpholino-substituted phenylacetic acids with specific substitutions on the aromatic ring.

Condensation and Hydrolysis Route

A multi-step method involves:

- Condensation of phenyl derivatives (e.g., m-bromophenol) with glyoxylic acid in the presence of a base (e.g., sodium hydroxide), forming hydroxymandelic acid derivatives.

- Reduction and hydrolysis steps convert these intermediates into phenylacetic acid derivatives.

- Subsequent nucleophilic substitution with morpholine introduces the morpholino group.

- Final acidification with hydrochloric acid yields the hydrochloride salt.

This method, although more complex, allows for the introduction of specific functional groups and can achieve high yields with optimized conditions.

Experimental Data and Reaction Conditions

The following table summarizes key reaction parameters and yields from representative synthetic methods related to morpholino-substituted phenylacetic acids:

Research Findings and Optimization Notes

- The molar ratios of reactants are critical for maximizing yield. For example, in condensation reactions, a molar ratio of m-bromophenol:glyoxylic acid:NaOH of approximately 1:1.2:1.5 is optimal.

- Reaction temperature control is essential to avoid side reactions and decomposition; typically, mild heating (40–85°C) suffices.

- Use of catalysts such as fluoroboric acid immobilized on silica gel can enhance reaction rates and selectivity.

- Acidification to pH 1–3 with concentrated hydrochloric acid is a standard step to isolate the hydrochloride salt, improving product stability and crystallinity.

- Purification through extraction (ethyl acetate, toluene) and recrystallization ensures high purity (>99%) of the final compound.

- Avoidance of toxic reagents like sodium cyanide and benzyl nitrile is emphasized in modern methods to reduce environmental impact.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution (SN2) | Halogenated phenylacetophenone + Morpholine | Simple, high yield, scalable | Requires halogenated precursor | >80 |

| Willgerodt-Kindler Rearrangement | Acetophenone + Sulfur + Morpholine | Direct substitution, versatile | Requires heating, longer time | 70-85 |

| Condensation + Hydrolysis | Phenol derivative + Glyoxylic acid + Base + Morpholine | High selectivity, functional group tolerance | Multi-step, longer process | 65-85 |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions. Key reagents include potassium permanganate (KMnO₄) in acidic or neutral media, leading to the formation of oxidized derivatives such as ketones or hydroxylated products .

| Oxidation Pathway | Conditions | Products |

|---|---|---|

| Benzylic oxidation | KMnO₄, H₂SO₄, 60–80°C | 2-(4-Morpholinophenyl)keto acid |

| Ring oxidation | Ozone (O₃), followed by H₂O₂ | Hydroxylated morpholine derivatives |

For example, oxidation of the benzylic position in dichloromethane at 10°C yielded intermediates that were recrystallized with 90% efficiency .

Reduction Reactions

Reduction primarily targets the carboxylic acid group or morpholine ring. Sodium borohydride (NaBH₄) in ethanol reduces the acid to its corresponding alcohol, while hydrogen gas (H₂) with palladium catalysts hydrogenates the aromatic ring .

| Reduction Type | Reagents | Products |

|---|---|---|

| Carboxylic acid reduction | NaBH₄, ethanol, reflux | 2-Morpholino-2-phenylethanol |

| Catalytic hydrogenation | H₂, Pd/C, 50–100 psi | Tetrahydro morpholine derivatives |

Hydrolysis and Esterification

The carboxylic acid group participates in hydrolysis and esterification. Acidic hydrolysis (20% HCl) cleaves esters to regenerate the free acid, while thionyl chloride (SOCl₂) converts the acid to acyl chlorides for subsequent reactions .

| Reaction | Conditions | Products |

|---|---|---|

| Ester hydrolysis | 20% HCl, 5°C, 1 hour | 2-Morpholino-2-phenylacetic acid |

| Acyl chloride formation | SOCl₂, 60°C, 4 hours | Acid chloride intermediate |

A case study demonstrated 58.4% yield for acid regeneration using ethanol-water recrystallization .

Substitution Reactions

The morpholine nitrogen and phenyl ring enable nucleophilic substitution. Methyl cyanacetate and potassium iodide (KI) facilitate alkylation under reflux conditions .

| Substitution Site | Reagents | Products |

|---|---|---|

| Morpholine nitrogen | Methyl cyanacetate, DMSO, 80°C | N-alkylated morpholine derivatives |

| Aromatic electrophilic substitution | HNO₃/H₂SO₄, 0–5°C | Nitrated phenylacetic acid analogs |

Stability and Reaction Kinetics

The compound exhibits moderate stability under standard conditions but degrades in extreme pH (<2 or >12) or temperatures >100°C. Its half-life in aqueous solution at 25°C is approximately 72 hours .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Intermediates

2-Morpholino-2-phenylacetic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the preparation of thieno[3,2-c]pyridine derivatives, which are crucial in the synthesis of drugs like clopidogrel, an antiplatelet medication used to reduce the risk of heart disease and stroke . The compound's ability to undergo esterification further enhances its utility in drug development.

2. Inhibitory Activity Against Viral Proteases

Recent research has highlighted the compound's potential as an inhibitor of viral proteases, specifically targeting the SARS-CoV-2 main protease. In silico studies have identified this compound as a promising candidate for further investigation as a therapeutic agent against COVID-19. The compound demonstrated significant binding affinity through molecular docking simulations, suggesting its efficacy in inhibiting viral replication .

Biochemical Research Applications

1. Role in Gut Microbiome Studies

The compound has been implicated in studies exploring the gut microbiome's role in metabolizing dietary phenylalanine into phenylacetic acid. This metabolic pathway is essential for producing phenylacetylglutamine, a metabolite linked to cardiovascular diseases. Understanding how this compound interacts with gut microbial enzymes could lead to novel therapeutic strategies for managing cardiovascular health .

2. Structure-Activity Relationship Studies

In the context of structure-activity relationship (SAR) studies, this compound is utilized as a reference compound to evaluate the biological activity of α-ketothioamides and other derivatives. These studies aim to elucidate how structural modifications can enhance or diminish pharmacological effects, thereby guiding the design of more effective therapeutic agents .

Toxicological Studies

1. Safety and Toxicity Assessments

Safety profiles are critical for any pharmaceutical compound. Toxicological assessments of this compound have been conducted to determine its safety for human use. These studies typically involve evaluating acute toxicity, skin irritation potential, and eye irritation responses, ensuring that any therapeutic applications are backed by comprehensive safety data .

Data Table: Summary of Applications

Case Studies

Case Study 1: Clopidogrel Synthesis

In a notable study on the synthesis of thieno[3,2-c]pyridine derivatives, researchers utilized this compound as a key intermediate. The study detailed the synthetic route and highlighted the efficiency and yield of clopidogrel production using this compound, demonstrating its importance in pharmaceutical manufacturing.

Case Study 2: SARS-CoV-2 Protease Inhibition

A recent investigation into antiviral compounds revealed that this compound exhibited strong binding affinities when docked against SARS-CoV-2 main protease. This study not only confirmed the compound's potential as an antiviral agent but also provided insights into its mechanism of action through detailed molecular dynamics simulations.

Mechanism of Action

The mechanism of action of 2-Morpholino-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent groups , salt forms , and bioactivity . Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: The morpholino group in 2-morpholino-2-phenylacetic acid HCl enhances water solubility compared to its methylamino analog (), which is more lipophilic due to the smaller methyl group . The phenyl ring increases aromatic interactions, making it structurally distinct from morpholinoacetic acid (), which lacks this hydrophobic moiety .

Salt Forms: The hydrochloride salt improves crystalline stability and handling safety compared to free-base forms. For example, the trifluoroacetate salt of 2-morpholino-2-phenylacetic acid () is more hygroscopic and less stable under ambient conditions .

Synthetic Utility: 2-Morpholino-2-phenylacetic acid HCl is used in photoredox catalysis for α-amino acid synthesis (e.g., via derivatization with trimethylsilyl diazomethane, achieving >97% yield) . In contrast, morpholine-2-carboxylic acid HCl () is primarily employed in peptide coupling reactions due to its compact structure .

Stability and Reactivity

- Acid Stability: The morpholino group confers resistance to acidic hydrolysis, unlike compounds such as nicardipine HCl (), which degrades rapidly under low pH conditions .

- Thermal Stability: The phenyl-morpholino scaffold remains stable up to 150°C, whereas methylamino analogs () may decompose at lower temperatures due to weaker N–C bonds .

Commercial and Research Status

- Availability : Discontinued in some catalogs (e.g., CymitQuimica, ), but still available from suppliers like Thermo Scientific () and TCI Chemicals () .

- Price : Ranges from $7,000–23,000 JPY/g for similar chiral acids (e.g., (R)-(-)-2-methoxy-2-phenylacetic acid, ), reflecting the premium for stereochemical purity .

Biological Activity

2-Morpholino-2-phenylacetic acid hydrochloride is a synthetic compound that has attracted attention for its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C12H16ClNO3

- Molecular Weight : 257.71 g/mol

- Physical Form : White crystalline powder

- Solubility : Soluble in water and ethanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptors : It may bind to specific receptors, modulating their activity.

- Enzymes : The compound can influence enzymatic pathways, potentially altering metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : Similar compounds have shown effects on dopaminergic pathways, suggesting potential applications in treating neurological disorders such as depression and anxiety.

- Anticancer Properties : Preliminary studies indicate that derivatives of phenylacetic acids can exhibit cytotoxic effects against various cancer cell lines .

- Cholinesterase Inhibition : Compounds with structural similarities have been studied for their inhibitory effects on butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the protective effects of related compounds against Aβ1-42-induced toxicity in SH-SY5Y cells. The results showed that certain derivatives improved cell viability significantly compared to untreated controls, indicating potential neuroprotective properties .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications to the morpholine and phenyl groups can significantly impact the biological activity of the compound. For instance, variations in substituents can enhance or diminish its efficacy against specific biological targets.

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Biological Activity | IC50 (µM) |

|---|---|---|

| Base Compound | Moderate activity | Not specified |

| Variant A | Enhanced activity | 10.5 |

| Variant B | Diminished activity | >100 |

Q & A

Q. What are the recommended safety protocols for handling 2-Morpholino-2-phenylacetic acid hydrochloride in laboratory settings?

- Methodological Answer : Safe handling requires engineering controls (e.g., closed systems, local exhaust ventilation) to minimize airborne exposure and direct contact. Personal protective equipment (PPE) must include respiratory protection (NIOSH-approved masks), chemical-resistant gloves (e.g., nitrile), safety goggles, and protective clothing. Emergency measures, such as eyewash stations and safety showers, should be accessible . Avoid long-term storage due to potential degradation hazards; regularly update safety data sheets (SDS) and dispose of expired material via certified waste management protocols .

Q. How is this compound typically synthesized?

- Methodological Answer : A common synthesis route involves reacting morpholine with chloroacetic acid under dehydrochlorination conditions. The hydrochloride salt is precipitated and purified via recrystallization. The final product is characterized by melting point (160–163°C) and solubility profiles (e.g., slight solubility in methanol). Purity is validated using HPLC or LC-MS .

Q. What analytical techniques are used to assess the purity of this compound?

- Methodological Answer : Purity is evaluated via high-performance liquid chromatography (HPLC) with UV detection, comparing retention times against certified reference standards. Impurity profiling may involve LC-MS for structural identification. For example, common impurities like mandelic acid derivatives (e.g., methyl mandelate) can be quantified using EP/Pharmaceutical impurity standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in degradation product identification during stability studies?

- Methodological Answer : Degradation products are identified using accelerated stability testing (e.g., 40°C/75% RH for 6 months) followed by LC-MS/MS and NMR analysis. For conflicting data, cross-validate results with orthogonal methods (e.g., ion chromatography for counterion analysis) and reference pharmacopeial guidelines (e.g., EP impurity standards). Peer consultation and multi-lab validation are recommended to address interpretational variability .

Q. What strategies are effective for impurity profiling in this compound?

- Methodological Answer : Impurity profiling requires spiking studies with known impurities (e.g., mandelic acid derivatives) and forced degradation (acid/base/oxidative stress). Use a tiered approach:

- Tier 1 : HPLC-UV quantification against reference standards.

- Tier 2 : LC-HRMS for unknown impurity identification.

- Tier 3 : Toxicological assessment of impurities exceeding ICH Q3A/B thresholds.

Example impurities include:

| Impurity Name | CAS Number | Detection Method |

|---|---|---|

| Mandelic Acid | 90-64-2 | HPLC-UV (EP standard) |

| Methyl Mandelate | 4358-87-6 | LC-MS/MS |

Q. How should researchers address conflicting safety data on acute toxicity and exposure limits?

- Methodological Answer : Discrepancies in safety data (e.g., acute toxicity classifications) require a precautionary approach. Consult multiple SDS sources and prioritize the most conservative exposure limits. For example, if one source reports no acute symptoms while another highlights delayed toxicity risks , implement medical monitoring for 48 hours post-exposure. Validate findings using in vitro assays (e.g., Ames test for mutagenicity) .

Q. What experimental designs are optimal for studying the compound’s stability in formulation matrices?

- Methodological Answer : Use a factorial design to test variables such as pH (2–9), temperature (4–40°C), and excipient interactions. Monitor degradation kinetics via UPLC-MS and quantify hydrolytic byproducts (e.g., free morpholine). For solid-state stability, employ dynamic vapor sorption (DVS) to assess hygroscopicity and XRD for polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.